Boc-ala-ala-OH

Vue d'ensemble

Description

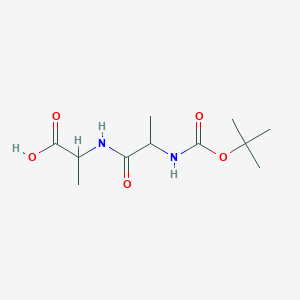

Boc-ala-ala-OH, also known as (tert-butoxycarbonyl)-L-alanyl-L-alanine, is a dipeptide compound commonly used in peptide synthesis. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the alanine residue. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions during the formation of peptide bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-ala-ala-OH typically involves the following steps:

Protection of the Amino Group: The amino group of L-alanine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This reaction yields Boc-L-alanine.

Coupling Reaction: Boc-L-alanine is then coupled with another molecule of L-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This step forms the dipeptide this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of L-alanine are reacted with tert-butoxycarbonyl chloride in the presence of a base to produce Boc-L-alanine.

Automated Peptide Synthesizers: The coupling reaction is often carried out using automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the dipeptide.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-ala-ala-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.

Coupling Reactions: The compound can participate in further peptide bond formation with other amino acids or peptides using coupling reagents like DCC or DIC.

Hydrolysis: this compound can be hydrolyzed to yield free amino acids under basic conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, 4-dimethylaminopyridine.

Hydrolysis: Sodium hydroxide, potassium hydroxide.

Major Products

Deprotection: L-alanyl-L-alanine.

Coupling: Longer peptide chains.

Hydrolysis: Free L-alanine residues.

Applications De Recherche Scientifique

Boc-ala-ala-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Peptide Synthesis: It serves as a building block for the synthesis of longer peptides and proteins.

Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.

Biological Studies: this compound is employed in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Industrial Applications: It is used in the production of peptide-based materials and biomolecules for various industrial applications.

Mécanisme D'action

The mechanism of action of Boc-ala-ala-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc protecting group prevents unwanted side reactions during peptide bond formation, ensuring the selective and efficient synthesis of desired peptides. Upon deprotection, the free amino group can participate in further reactions to form longer peptide chains.

Comparaison Avec Des Composés Similaires

Boc-ala-ala-OH can be compared with other similar compounds such as:

Boc-gly-gly-OH: (tert-butoxycarbonyl)-glycyl-glycine, which has glycine residues instead of alanine.

Boc-val-val-OH: (tert-butoxycarbonyl)-valyl-valine, which has valine residues instead of alanine.

Boc-leu-leu-OH: (tert-butoxycarbonyl)-leucyl-leucine, which has leucine residues instead of alanine.

Uniqueness

This compound is unique due to its specific sequence of alanine residues, which imparts distinct properties and reactivity compared to other dipeptides. The presence of the Boc protecting group further enhances its utility in peptide synthesis by providing steric protection and ease of removal under acidic conditions.

Activité Biologique

Boc-ala-ala-OH, or N-tert-butyloxycarbonyl-L-alanyl-L-alanine, is a dipeptide derivative widely utilized in peptide synthesis and research. Its biological activity is of significant interest due to its potential applications in pharmaceuticals, particularly in the development of therapeutic agents.

- Chemical Formula : CHNO

- Molecular Weight : 260.29 g/mol

- CAS Number : 27317-69-7

- Structure : this compound features two alanine residues linked by a peptide bond, with a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus.

Synthesis and Applications

This compound is synthesized through standard peptide coupling techniques, often involving the activation of carboxylic acid groups for amine coupling. This compound serves as a precursor in the synthesis of more complex peptides and can be utilized in various chemical reactions, including:

- Preparation of N-propargylalanine : A key precursor for generating N-(3-aryl)propylated alanine residues, which have implications in medicinal chemistry .

- Peptide Synthesis : Used extensively in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling .

Antimicrobial Activity

Research indicates that peptides derived from Boc-protected amino acids, including this compound, exhibit antimicrobial properties. For instance, studies have shown that cyclic peptides incorporating alanine residues demonstrate activity against various bacterial strains. While specific data on this compound is limited, its structural similarity to other active peptides suggests potential efficacy against pathogens .

Cytotoxicity

Cytotoxicity studies on related compounds have revealed that certain dipeptides can induce apoptosis in cancer cell lines. For example, cyclopolypeptides containing alanine derivatives have shown significant cytotoxic effects against Dalton’s lymphoma ascites (DLA) and Ehrlich’s ascites carcinoma (EAC) cell lines . This suggests that this compound may also possess similar properties, warranting further investigation.

Anthelmintic Activity

This compound and its derivatives have been evaluated for anthelmintic activity. The presence of alanine residues is thought to enhance the interaction with biological targets in helminths, potentially leading to effective treatments against parasitic infections. Studies have indicated moderate anthelmintic activity against earthworm species, suggesting a broader application in veterinary medicine .

Case Studies

- Cyclopolypeptide Synthesis : A study synthesized a cyclopolypeptide incorporating Boc-alanine derivatives and evaluated its biological activities. The resulting compound exhibited potent antimicrobial and cytotoxic activities, highlighting the therapeutic potential of Boc-protected dipeptides .

- Peptide Mimetic Development : Research into hybrid tripeptidomimetics utilizing Boc-alanine has shown promise in creating compounds with enhanced stability and bioactivity compared to their natural counterparts. These mimetics could lead to novel therapeutic agents with improved pharmacological profiles .

Propriétés

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-6(8(14)12-7(2)9(15)16)13-10(17)18-11(3,4)5/h6-7H,1-5H3,(H,12,14)(H,13,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNDDHWTEVCBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27317-69-7 | |

| Record name | NSC334362 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.